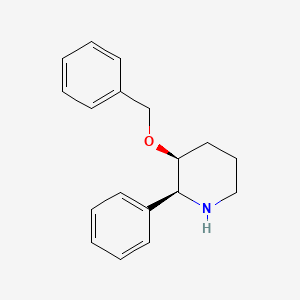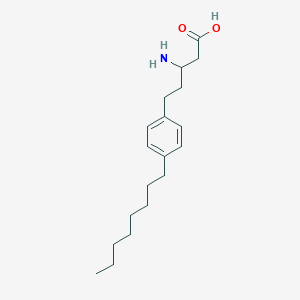
3-amino-5-(4-octylphenyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-(4-octylphenyl)pentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a pentanoic acid chain, which is further substituted with a 4-octylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-octylphenyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 3-amino-5-phenylpentanoic acid, with an octyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-amino-5-phenylpentanoic acid
Reagent: Octyl bromide or octyl chloride
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-5-(4-octylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the amino group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
3-amino-5-(4-octylphenyl)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-amino-5-(4-octylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The compound’s effects on cell migration, actin cytoskeleton reorganization, and angiogenesis have been studied in various biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-5-phenylpentanoic acid
- 3-amino-5-(4-octylphenyl)pentylphosphonic acid
- 3-amino-5-(4-phenylmethoxyphenyl)pentanoic acid
Uniqueness
3-amino-5-(4-octylphenyl)pentanoic acid is unique due to the presence of the 4-octylphenyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural feature may enhance its lipophilicity, membrane permeability, and interaction with hydrophobic binding sites.
Propiedades
Fórmula molecular |
C19H31NO2 |
|---|---|
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
3-amino-5-(4-octylphenyl)pentanoic acid |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)13-14-18(20)15-19(21)22/h9-12,18H,2-8,13-15,20H2,1H3,(H,21,22) |
Clave InChI |
UDEAYIGFOWYIGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CCC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-Fluorophenyl)-2-thienyl]phenol](/img/structure/B10842803.png)
![3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)
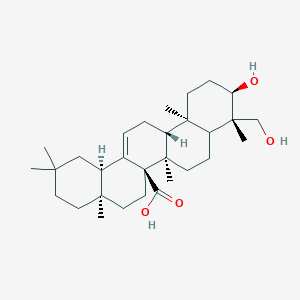
![3-[8-(Benzylmethylamino)octyloxy]xanthen-9-one](/img/structure/B10842840.png)
![3-[6-(Benzylmethylamino)hexyloxy]xanthen-9-one](/img/structure/B10842841.png)


![3-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842856.png)
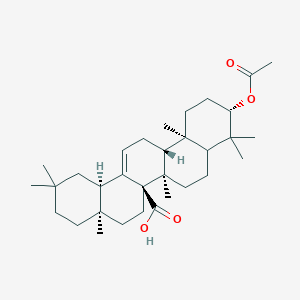
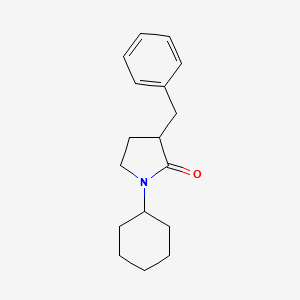
![3-{3-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842863.png)
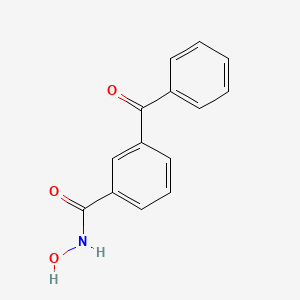
![3-benzyl-5-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B10842878.png)
